molecular formula C9H21AlO3 B147389 Aluminium isopropoxide CAS No. 555-31-7

Aluminium isopropoxide

Cat. No. B147389
CAS RN: 555-31-7
M. Wt: 204.24 g/mol
InChI Key: SMZOGRDCAXLAAR-UHFFFAOYSA-N
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Description

Aluminium Isopropoxide Description

Aluminium isopropoxide, often referred to as aluminum triisopropoxide, is a chemical compound used in various applications, including as a catalyst and precursor for materials synthesis. It is known for its reactivity with carbon dioxide, which allows it to form complex oligomeric aluminum alkoxo-alkylcarbonato compounds, as demonstrated in the copolymerization of cyclohexene oxide with CO2 . This compound is also utilized in the ring-opening polymerization of epsilon-caprolactone, where it can be supported on magnetic nanoparticles for easy recovery and reuse .

Synthesis Analysis

The synthesis of aluminium isopropoxide involves reactions with other compounds to yield various complexes. For instance, reactions with salicylaldehyde can produce complexes that are precursors for the sol-gel synthesis of highly pure α-Al2O3 nano-rods . Additionally, the fluorolytic sol-gel reaction can be studied through the synthesis of new crystalline aluminum isopropoxide oxide fluorides, which provide insight into the mechanism of this reaction .

Molecular Structure Analysis

The molecular structure of aluminium isopropoxide has been characterized through various techniques, including X-ray diffraction, which reveals a tetrameric molecular species with a central aluminum achieving coordination number six . NMR studies have also contributed to understanding the structures of aluminum complexes with isopropoxy and methyl groups .

Chemical Reactions Analysis

Aluminium isopropoxide is involved in several chemical reactions, such as the synthesis of dimethyl ether from syngas, where its different existing states affect the hydrolysis and condensation in precursor preparation . It also reacts with 8-hydroxyquinoline to form unique heterocyclic derivatives containing aluminum(III) atoms in different coordination states .

Physical and Chemical Properties Analysis

The physical and chemical properties of aluminium isopropoxide are influenced by its coordination environment and the nature of its ligands. For example, the presence of isopropoxide ions can improve the discharge behavior of aluminum cells/batteries, indicating its potential as a depolarizer . The characterization of aluminosiloxanes shows that the incorporation of OSiMe3 groups favors smaller oligomers, affecting the physical properties of the resulting compounds . Additionally, the preparation of volatile double isopropoxides of aluminum with alkaline earth metals highlights the compound's volatility and the possibility of rapid interchange of bridging and terminal isopropoxy groups .

Scientific Research Applications

1. Trace Iron Removal in Aluminium Isopropoxide

Aluminium isopropoxide is a crucial precursor for nano alumina and aluminate luminous materials. Research has shown that removing trace iron impurities by forming high boiling point organic compounds through chelation significantly improves its purity (L. Jie & L. Shu-zhen, 2005).

2. Synthesis from Aluminum Dross

Aluminium isopropoxide, used as a material for catalytic-grade alumina, can be synthesized from aluminum dross. This process involves a solid-liquid reaction and yields a high-purity product, reducing initial sodium content, which affects catalytic activation (S. Yoo et al., 2006).

3. Polymerization Catalyst

It has been utilized as a catalyst for the ring-opening polymerization of epsilon-caprolactone. This catalytic process is notable for its ability to be recycled and reused while leaving negligible metal residue, making it environmentally friendly (W. Long et al., 2010).

4. Impact on Copper-based Catalysts

Different states of aluminium isopropoxide can affect hydrolysis and condensation in the preparation of copper-based catalysts for direct synthesis of dimethyl ether from syngas. The crystalline state of aluminium isopropoxide in particular showed high CO conversion and selectivity (K. Sun et al., 2018).

5. Historical and Molecular Complexity

The history and molecular complexity of aluminium isopropoxide, along with its applications as a precursor for various homo- and heterobimetallic isopropoxide systems, have been extensively studied, highlighting its versatility (R. C. Mehrotra et al., 2003).

6. Polymerization of Lactide

Aluminium isopropoxide-based catalysts demonstrate significant activities and stereoselectivities in the polymerization of lactide, offering valuable insights into sustainable polymer production (Hongzhi Du et al., 2007).

Safety And Hazards

Aluminium isopropoxide is classified as a flammable solid and can cause serious eye irritation and drowsiness or dizziness . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors and to use personal protective equipment when handling it .

Future Directions

The demand for aluminium isopropoxide is driven by its downstream applications. If there’s growth in the pharmaceutical industry or organic synthesis processes, that might drive up demand for aluminium isopropoxide . Innovation in these sectors could also lead to new uses for aluminium isopropoxide, potentially increasing its demand .

properties

IUPAC Name

aluminum;propan-2-olate
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InChI

InChI=1S/3C3H7O.Al/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZOGRDCAXLAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C9H21AlO3
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DSSTOX Substance ID

DTXSID2027202
Record name 2-Propanol, aluminum salt
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Molecular Weight

204.24 g/mol
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Physical Description

Liquid; Other Solid, White hygroscopic solid; Soluble in ethanol, benzene and other organic solvents; Decomposes in water; [Merck Index] White granules with an odor of alcohol; [MSDSonline]
Record name 2-Propanol, aluminum salt (3:1)
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Record name Aluminum isopropylate
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Boiling Point

135 °C @ 10 mm Hg; 131 °C @ 7.5 mm Hg; 125.5 °C @ 5.5 mm Hg; 113 °C @ 2.5 mm Hg; 106 °C @ 1.5 mm Hg; 94 °C @ 0.5 mm Hg
Record name ALUMINUM ISOPROPYLATE
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Solubility

Soluble in ethanol, isopropanol, benzene, toluene, chloroform, carbon tetrachloride, petroleum hydrocarbons.
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Density

1.025 @ 20 °C
Record name ALUMINUM ISOPROPYLATE
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Product Name

Aluminium isopropoxide

Color/Form

White solid, WHITE CRYSTALS

CAS RN

555-31-7
Record name Aluminum isopropylate
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Record name 2-Propanol, aluminum salt (3:1)
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Record name Aluminium triisopropanolate
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Record name ALUMINUM ISOPROPOXIDE
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Melting Point

119 °C
Record name ALUMINUM ISOPROPYLATE
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Synthesis routes and methods I

Procedure details

Into the shell of a 500 ml Autoclave Engineers reactor are placed 90 g of a propoxylate of glycerin that has an average molecular weight of 260 (Voranol® CP230-660, The Dow Chemical Company). This polyol is a mixture of propoxylates having molecular weights from 150 to 614, and contains 2% by weight glycerin. 3.6 microliters of a 0.15 M phosphoric acid solution in water and 100 parts per million, based on the expected mass of the product, of the Arcol 3 catalyst are added. 0.0075 mole of aluminum isopropoxide/gram of DMC catalyst complex (enough to provide 20 parts per million aluminum based on the expected mass of the product) is added and stirred in. The shell of the reactor is then placed on the reactor frame, and the reaction mixture is stirred and heated at a temperature of 145° C. for 90 minutes with a slow purge of nitrogen (0.5 standard cubic feet per hour) passing through the reactor contents. The reactor contents are heated to 140° C., and, while maintaining that temperature, enough PO is introduced into the reactor to produce an internal reactor pressure of 20.5+/−0.5 psig (141±3.49 kPa), at which time the reactor is sealed. The pressure inside the reactor is monitored. The amount of time (153 minutes) required for internal reaction pressure to decline to about 10.25 psig (70.5 kPa) is recorded as the time to catalyst activation. Still maintaining a temperature of 140° C., a PO feed is introduced into the reactor, at a rate sufficient to maintain an internal reactor pressure of 27±3 psig (186±20.7 kPa). This feed is continued until a total of 76.6 mL (65.8) g of PO (including the initial PO charge) has been fed into the reactor. The time required to complete the PO feed after the catalyst has become activated is 5 hrs and 17 minutes. After all the PO has been fed into the reactor, the reaction mixture is cooked down at 140° C. for 88 minutes, until a steady internal reactor pressure (indicative of complete polymerization of the charged PO) is achieved. A 450 number average molecular weight product is obtained having a polydispersity of 1.1.
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CP230-660
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polyol
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Synthesis routes and methods II

Procedure details

Into the shell of a 500 mL Autoclave Engineers reactor are placed 45 g of a propoxylate of glycerin that has an average molecular weight of 450 (Voranol® CP450, The Dow Chemical Company). 1.7 microliters of a 0.15 M phosphoric acid solution in water, and 0.0030 g of the Arcol 3 catalyst. 0.037 mole of Aluminum isopropoxide/gram of DMC catalyst complex (enough to provide 10 parts per million of aluminum based on the expected mass of the product) is added and stirred in. The shell of the reactor is then placed on the reactor frame, and the reaction mixture is stirred and heated at a temperature of 145° C. for 90 minutes with a slow purge of nitrogen (0.5 standard cubic feet (14 liters) per hour) passing through the reactor contents. The reactor contents are heated to 150° C., and, while maintaining that temperature, propylene oxide (PO) is introduced into the reactor at a rate of 1.0 mL/min. The reactor initially climbs to an internal reactor pressure of 16.8 psig (116 kPa), at which time the pressure begins to decline slowly to a pressure of 6.2 psig (43 kPa) with a constant feed of PO at 1.0 mL/min. There is no pause in PO feed for catalyst activation. Eventually the pressure in the reactor begins to rise due to the compression of nitrogen gas in the reactor. The feed is continued until a total of 309.1 mL (255.0 g) of PO has been fed into the reactor. The time required to complete the PO feed is 5 hrs and 24 minutes. After all the PO has been fed into the reactor, the reaction mixture is cooked down at 150° C. until a steady internal reactor pressure (indicative of complete polymerization of the charged PO) is achieved. The PO digest time for this reaction is 12 minutes. A 3000 number average molecular weight product is obtained. The final DMC catalyst concentration in the reactor is 10 ppm.
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CP450
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Synthesis routes and methods III

Procedure details

Sol-gel libraries were deposited on silicon wafer substrates. Stock solutions of yttrium isopropoxide, aluminum isopropoxide, gadolinium isopropoxide and gallium isopropoxide were prepared in 2-methoxyethanol (0.25 M) refluxing under Argon for 8 hours. To each of the four stock solutions of yttrium, gadolinium, aluminum and gallium in methoxyethanol (0.25 M), 1 equivalent of 2,4-pentandione was added with stirring, followed by the addition of anhydrous ethylene glycol (15% v/v). The yttrium and gadolinium solutions contained Ce(NO)3.6H2O at 1.0 mol % as the dopant source.
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Synthesis routes and methods IV

Procedure details

Aluminum isopropylate is prepared by reacting in a dry 2 liter flask swept with nitrogen, 231 ml. of isopropyl alcohol and 14 g. of aluminum in presence of a small amount of HgCl2. The reaction starts immediately and is maintained by heating under reflux. After 1 hour the isopropyl alcohol in excess is eliminated. After that, the aluminum isopropylate is distilled under 6 mm. of Hg at about 150° C. The distillate crystallizes very slowly. It contains 133 g. of aluminum per kg.
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Synthesis routes and methods V

Procedure details

In this example, 3 grams of aluminum isopropyloxide is first dissolved in anhydrous ethanol. The pH is adjusted to 2 by HCl. 10 ml of a non-ionic surfactant polyglycol octyl phenyl ether is then added to the solution. 4 ml of a water solution of chlorauric acid which has a concentration of 0.04 mol/L is then added. After thorough mixing, a homogeneous, transparent light yellow colored AIP (aluminum isopropoxide), chlorauric acid and surfactant mixture is obtained. By slowly adding 15 ml 3 wt. % of ammonia water solution into above mixture, aluminum isopropoxide is hydrolyzed completely to obtain a light yellow colored, thick aluminum hydroxide gel. The reaction is allowed to continue for 3 hours. 6 ml of 0.3 mol/L of NaBH4 water solution is then added for a reduction process to obtain a homogeneous, purple colored aluminum hydroxide gel. Continuing the reaction for two more hours and aged at high temperature for 10 hours. After filtering, washing, drying and calcining, Au/Al2O3 catalyst is obtained.
Name
aluminum isopropyloxide
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3 g
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polyglycol octyl phenyl ether
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4 mL
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chlorauric acid
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aluminium isopropoxide
Reactant of Route 2
Aluminium isopropoxide
Reactant of Route 3
Aluminium isopropoxide
Reactant of Route 4
Aluminium isopropoxide
Reactant of Route 5
Aluminium isopropoxide
Reactant of Route 6
Aluminium isopropoxide

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